{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol
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Overview
Description
[3-(pyrimidin-5-ylmethylamino)phenyl]methanol: is an organic compound that belongs to the class of phenylpyrimidines This compound contains a benzene ring linked to a pyrimidine ring through a carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyrimidin-5-ylmethylamino)phenyl]methanol typically involves the reaction of pyrimidine derivatives with benzyl alcohol derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the pyrimidine and benzyl alcohol derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(pyrimidin-5-ylmethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(pyrimidin-5-ylmethylamino)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays and diagnostic tools .
Medicine: In medicine, [3-(pyrimidin-5-ylmethylamino)phenyl]methanol is being investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of [3-(pyrimidin-5-ylmethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, thereby exerting its effects at the cellular level .
Comparison with Similar Compounds
(5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol: This compound shares a similar structure with [3-(pyrimidin-5-ylmethylamino)phenyl]methanol but has a pyrazolo[1,5-a]pyrimidine ring instead of a pyrimidine ring.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural similarities and have diverse biological and clinical applications.
Uniqueness: What sets [3-(pyrimidin-5-ylmethylamino)phenyl]methanol apart is its specific structural configuration, which allows it to interact uniquely with certain molecular targets. This unique interaction profile makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[3-(pyrimidin-5-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C12H13N3O/c16-8-10-2-1-3-12(4-10)15-7-11-5-13-9-14-6-11/h1-6,9,15-16H,7-8H2 |
InChI Key |
RROBXKVBYDXGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CN=CN=C2)CO |
Origin of Product |
United States |
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